molecular formula C12H15ClN2 B5233908 2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride

2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride

Cat. No.: B5233908
M. Wt: 222.71 g/mol
InChI Key: RUJYWHRKAHAOSA-UHFFFAOYSA-N
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Description

2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride is a compound belonging to the benzodiazepine class, known for its diverse biological activities. Benzodiazepines are well-regarded for their applications in medicinal chemistry, particularly for their sedative, anxiolytic, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-trimethyl-1H-1,5-benzodiazepine typically involves the reaction of o-phenylenediamine with 4-methylpent-3-en-2-one. This reaction is carried out under dry conditions using acetone as a solvent . Another method involves the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde derivatives in ethanol .

Industrial Production Methods

Industrial production methods for benzodiazepines often involve large-scale condensation and cyclization reactions. Catalysts such as BiCl3 and molecular iodine are used to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4,8-trimethyl-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,8-trimethyl-1H-1,5-benzodiazepine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Used in the synthesis of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2,4,8-trimethyl-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound also interacts with other molecular targets, including various ion channels and neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine
  • 1,5-benzodiazepines
  • Benzimidazoles

Uniqueness

2,4,8-trimethyl-1H-1,5-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and potentially its ability to cross the blood-brain barrier, making it a compound of interest in medicinal chemistry .

Properties

IUPAC Name

2,4,8-trimethyl-1H-1,5-benzodiazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11;/h4-7,14H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJYWHRKAHAOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C(N2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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